5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid
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Overview
Description
5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of imidazo[4,5-b]pyridine and thiophene. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique arrangement of nitrogen atoms within the imidazo[4,5-b]pyridine ring system imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core can be synthesized by reacting 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions.
Introduction of the Thiophene Moiety: The thiophene-2-carboxylic acid moiety can be introduced through a coupling reaction with the imidazo[4,5-b]pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Mechanism of Action
The mechanism of action of 5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities.
Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry
Uniqueness
5-(3H-Imidazo[4,5-b]pyridin-6-yl)-thiophene-2-carboxylic acid is unique due to its combination of the imidazo[4,5-b]pyridine and thiophene moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7N3O2S |
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Molecular Weight |
245.26 g/mol |
IUPAC Name |
5-(1H-imidazo[4,5-b]pyridin-6-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H7N3O2S/c15-11(16)9-2-1-8(17-9)6-3-7-10(12-4-6)14-5-13-7/h1-5H,(H,15,16)(H,12,13,14) |
InChI Key |
IVAGZTXNSCTVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC3=C(N=C2)N=CN3 |
Origin of Product |
United States |
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